5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol

Beschreibung

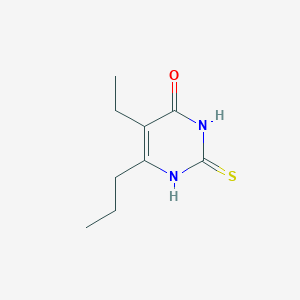

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol is a pyrimidine derivative characterized by a mercapto (-SH) group at position 2, an ethyl substituent at position 5, and a propyl chain at position 6.

Eigenschaften

Molekularformel |

C9H14N2OS |

|---|---|

Molekulargewicht |

198.29 g/mol |

IUPAC-Name |

5-ethyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C9H14N2OS/c1-3-5-7-6(4-2)8(12)11-9(13)10-7/h3-5H2,1-2H3,(H2,10,11,12,13) |

InChI-Schlüssel |

WYYRBGDWDOHLMO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C(=O)NC(=S)N1)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Ethyl-2-Mercapto-6-Propylpyrimidin-4-ol beinhaltet typischerweise die Reaktion geeigneter Pyrimidinvorläufer mit Ethyl- und Propylsubstituenten. Eine gängige Methode beinhaltet die Kondensation von Ethylacetoacetat mit Thioharnstoff, gefolgt von Cyclisierung und anschließender Alkylierung mit Propylhalogeniden unter basischen Bedingungen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktionen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann die großtechnische Synthese unter Verwendung ähnlicher Synthesewege beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Ethyl-2-Mercapto-6-Propylpyrimidin-4-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Mercaptogruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrimidinderivate zu erhalten.

Substitution: Die Ethyl- und Propylgruppen können durch andere Alkyl- oder Arylgruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise verwendet.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart starker Basen wie Natriumhydrid oder Kalium-tert-butoxid.

Hauptprodukte

Oxidation: Disulfide oder Sulfonsäuren.

Reduktion: Dihydropyrimidinderivate.

Substitution: Verschiedene Alkyl- oder Aryl-substituierte Pyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effective inhibition at varying concentrations. The compound's mechanism appears to involve interference with bacterial enzyme systems, making it a candidate for further development as an antibacterial agent.

Antiparasitic Properties

Research has shown that this compound can inhibit the growth of Plasmodium species, the causative agents of malaria. In a study examining new drug targets for malaria eradication, this compound was identified as a promising lead compound due to its ability to disrupt metabolic pathways in the parasite .

Neurodegenerative Disorders

The compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. It has shown the ability to enhance dopamine and serotonin biosynthesis, which are critical in managing symptoms associated with these disorders . Animal models have demonstrated improved motor coordination and increased levels of neuroprotective factors following administration of this compound .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in various biochemical pathways. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both crucial targets in antibiotic development . The binding interactions with these enzymes were confirmed through molecular docking studies, indicating potential therapeutic applications .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising antibacterial activity with MICs ranging from 0.8 to 25 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.8 |

| Escherichia coli | 1.6 |

This study highlights the compound's potential as a new antibacterial agent, warranting further investigation into its clinical applications.

Case Study: Neuroprotective Effects

In a study involving transgenic mice models for neurodegenerative disorders, administration of this compound resulted in significant increases in dopamine levels and improvements in behavioral tests measuring motor coordination . These findings suggest that the compound may offer protective effects against neurodegeneration.

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

The compound’s structural and functional distinctions from related derivatives are critical to its physicochemical and biological behavior. Below is a comparative analysis with compounds synthesized in recent studies (Table 1).

Table 1: Structural and Analytical Comparison of Pyrimidine Derivatives

Key Observations

Substituent Effects on Reactivity and Solubility: The mercapto group (-SH) at position 2 in the target compound contrasts with thioether (-S-R) groups in analogs (e.g., 5a, 5d). Alkyl vs. Aryl Substituents: The 6-propyl group in the target compound may reduce steric hindrance compared to 6-aryl substituents (e.g., 5a–5c), favoring interactions with hydrophobic enzyme pockets .

Synthetic Methodology :

- The target compound’s synthesis likely parallels methods for analogs (e.g., alkylation of 2-mercaptopyrimidines using iodopropane or ethylating agents). However, the evidence highlights that reaction times (15–90 minutes) and solvents (DMF) significantly influence yields and purity .

Spectroscopic Distinctions :

- Unlike derivatives 5a–5d (which show characteristic NMR signals for ester or nitrile groups), the target compound’s NMR would feature distinct shifts for the -SH proton (~δ 3.5–5.0, broad) and propyl/ethyl aliphatic protons.

Research Findings and Limitations

- Antibacterial Potential: While the target compound’s bioactivity remains unstudied, analogs like 5a–5d exhibit moderate-to-strong activity against Staphylococcus aureus and Escherichia coli, linked to their electron-withdrawing substituents (e.g., -CN, -CO₂R) . The absence of such groups in the target compound may limit its efficacy.

Biologische Aktivität

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol is a compound of growing interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 198.29 g/mol. The compound features a pyrimidine ring substituted with ethyl, propyl, and mercapto groups, which enhances its reactivity and biological activity compared to other thiol-containing compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving pyrimidine derivatives. The presence of the mercapto group is particularly significant as it may facilitate interactions with metal ions and reactive oxygen species, potentially modulating its biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its thiol group may play a crucial role in this activity by interacting with microbial cell components, although specific mechanisms remain to be fully elucidated.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition. For instance, it has been shown to affect the activity of certain kinases involved in metabolic pathways, which could have implications for treating diseases like malaria .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Studies involving Nurr1:RXR activating compounds suggest that such compounds can enhance dopamine biosynthesis and may be beneficial in treating neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.